O-[3-(trifluoromethyl)phenyl]hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[3-(trifluoromethyl)phenyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWOKYFWORCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)ON)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99907-98-9 | |
| Record name | O-[3-(trifluoromethyl)phenyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for O 3 Trifluoromethyl Phenyl Hydroxylamine and Analogues
Classical Approaches to Arylhydroxylamine Synthesis
Traditional methods for preparing arylhydroxylamines have long relied on two principal transformations: the partial reduction of nitroaromatic compounds and the nucleophilic substitution involving hydroxylamine (B1172632) derivatives.
Reduction of Nitroaromatic Precursors
The selective reduction of nitroarenes to N-arylhydroxylamines is a foundational method for synthesizing these compounds. mdpi.comrsc.org This transformation is challenging because the hydroxylamine is an intermediate in the reduction pathway to the more thermodynamically stable aniline (B41778). mdpi.com Therefore, careful selection of reagents and reaction conditions is necessary to halt the reduction at the desired hydroxylamine stage.
Historically, metallic reducing agents such as zinc dust in the presence of an ammonium (B1175870) chloride solution have been employed. prepchem.com For instance, nitrobenzene (B124822) can be reduced to phenylhydroxylamine by treating it with zinc dust while maintaining the temperature between 14-16°C. prepchem.com A similar approach using zinc dust in a CO2/H2O system has also been shown to be effective for various nitroarenes, yielding the corresponding N-arylhydroxylamines with high selectivity under mild conditions. researchgate.net
Catalytic hydrogenation offers a more refined approach. Platinum-based catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), have been used to hydrogenate substituted nitroaromatics to N-arylhydroxylamines in excellent yields, often exceeding 90%. rsc.org The key to achieving high selectivity with these systems is the addition of inhibitors, like dimethyl sulfoxide (B87167) (DMSO), which prevent the further reduction of the hydroxylamine to the corresponding aniline. rsc.orggoogle.com Bimetallic catalysts have also been explored; for example, a Pt-Sn catalyst supported on nylon powder demonstrated 65% selectivity towards N-aryl hydroxylamine at 80% nitrobenzene conversion. mdpi.com
The table below summarizes various classical reduction methods for preparing arylhydroxylamines from nitroaromatic precursors.
Table 1: Classical Reduction of Nitroaromatics to Arylhydroxylamines
| Nitroaromatic Precursor | Reducing System | Product | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|
| Nitrobenzene | Zn, NH₄Cl, H₂O | Phenylhydroxylamine | Quantitative | prepchem.com |
| Nitrobenzene | Zn, CO₂, H₂O | N-Phenylhydroxylamine | 88% Yield | researchgate.net |
| Substituted Nitroaromatics | Pt/SiO₂, H₂, DMSO | N-Aryl hydroxylamines | Up to 99% Yield | rsc.org |
| 4-Trifluoromethylnitrobenzene | AuNP@PPh₂-PEGPIILP, NaBH₄ | N-(4-(Trifluoromethyl)phenyl)hydroxylamine | 97% Selectivity | whiterose.ac.uk |
| Nitrobenzene | Pt-Sn on Nylon, H₂ | N-Phenylhydroxylamine | 65% Selectivity | mdpi.com |
O-Alkylation and O-Arylation of Hydroxylamines
The formation of the C-O bond in O-arylhydroxylamines can be achieved through the reaction of a hydroxylamine derivative with a halogenated aromatic compound. mdpi.com This nucleophilic substitution approach often utilizes a protected hydroxylamine equivalent to control reactivity and prevent N-alkylation. wikipedia.orgnih.gov
A common strategy involves the O-alkylation of a protected hydroxylamine, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) or N-hydroxyphthalimide, with an alkyl or aryl halide, followed by deprotection. nih.govorganic-chemistry.org For example, alkoxyamine hydrochlorides can be synthesized rapidly and in high yield from alkyl bromides by reaction with (Boc)₂NOH and subsequent treatment with HCl, avoiding the use of hazardous reagents like hydrazine (B178648). nih.gov
Palladium-catalyzed cross-coupling reactions have modernized this approach, enabling the O-arylation of hydroxylamine equivalents with a wide range of aryl halides, including chlorides, bromides, and iodides. organic-chemistry.orgnih.govmit.edu The Buchwald group developed an efficient method using ethyl acetohydroximate as a hydroxylamine equivalent in conjunction with a palladium catalyst and a bulky biarylphosphine ligand (t-BuBrettPhos). organic-chemistry.orgmit.edu This system facilitates the C-O cross-coupling under mild conditions with short reaction times, providing access to O-arylhydroxylamines that are difficult to prepare by traditional SₙAr-type processes. organic-chemistry.orgmit.edunih.gov The resulting O-arylated products can then be hydrolyzed with aqueous acid to yield the free O-arylhydroxylamines. mit.edunih.gov
Table 2: Synthesis of O-Arylhydroxylamines via O-Arylation
| Aryl Halide | Hydroxylamine Source | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Aryl Chlorides, Bromides, Iodides | Ethyl acetohydroximate | Pd₂(dba)₃, t-BuBrettPhos, NaOtBu | O-Aryl acetohydroximate | organic-chemistry.orgmit.edu |
| Alkyl Bromides | (Boc)₂NOH | DIPEA or DBU, then HCl | O-Alkylhydroxylamine HCl | nih.gov |
| Alcohol Mesylates | tert-Butyl N-hydroxycarbamate | DBU, then HCl | O-Alkylhydroxylamine HCl | organic-chemistry.org |
| Diaryliodonium Salts | N-Hydroxyphthalimide | - | N-Aryloxyphthalimide | organic-chemistry.org |
Modern and Catalytic Synthetic Strategies
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for preparing arylhydroxylamines, leveraging transition-metal catalysis, photochemistry, and solid-phase techniques to enhance scope and practicality.
Transition Metal-Catalyzed Routes
Transition-metal catalysis has become indispensable for the synthesis of complex molecules, including O-arylhydroxylamines. Copper and palladium are the most prominent metals used in these transformations.
Copper-catalyzed reactions have been developed for various C-N and C-O bond formations. One innovative strategy involves the copper-catalyzed O-vinylation of arylhydroxylamines with vinyliodonium salts. acs.orgacs.org This reaction generates a transient O-vinyl-N-arylhydroxylamine, which undergoes a rapid mit.edumit.edu-sigmatropic rearrangement and subsequent cyclization to form highly substituted indoles. acs.orgacs.org While the final product is an indole, the key step involves the formation of an O-arylated hydroxylamine derivative. Other copper-catalyzed methods focus on the hydroamination of alkenes with N-arylhydroxylamine esters to produce enantioenriched N-arylamines, showcasing the versatility of hydroxylamine derivatives in catalytic processes. mit.edumit.edu
Palladium catalysis, as mentioned previously, is highly effective for the O-arylation of hydroxylamine equivalents with aryl halides. nih.govmit.edu These methods offer broad substrate scope and functional group tolerance, making them powerful tools for modern organic synthesis. organic-chemistry.orgmit.edu Furthermore, iridium-catalyzed allylic substitution reactions have been shown to selectively produce branched O-allylated hydroxylamines, demonstrating how the choice of metal catalyst can control product regioselectivity. organic-chemistry.org
Photocatalytic Reduction Methods
Photocatalysis has emerged as a green and powerful tool for chemical synthesis, enabling reactions under mild conditions using light as the energy source. The selective reduction of nitroarenes to N-arylhydroxylamines can be achieved through photocatalytic methods.
One approach facilitates this transformation in the absence of any metal catalyst, using only light and a hydrogen donor like methylhydrazine. researchgate.net This non-catalytic, photoinduced process proceeds with a broad substrate scope and high yields. The mechanism is proposed to involve a light-induced proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) from methylhydrazine to the nitroaromatic compound, generating the hydroxylamine product. researchgate.net
Heterogeneous photocatalysis has also been applied. For example, a V₂O₅/TiO₂ composite material can mediate the reduction of nitroarenes under visible light irradiation, using hydrazine hydrate (B1144303) as the reductant. chemistryviews.org Another strategy involves organo-photoredox catalysis for the direct conversion of carboxylic acids into alkylhydroxylamines via reaction with nitrosoarenes. thieme-connect.com This method relies on the generation of alkyl radicals through photoinduced decarboxylation, which then add to the nitrosoarene. thieme-connect.comd-nb.info
Solid-Phase Synthesis Techniques for Hydroxylamine Compounds
Solid-phase synthesis offers significant advantages for creating libraries of compounds and simplifying purification processes. This methodology has been adapted for the preparation of hydroxylamine derivatives. nih.gov The core principle involves anchoring a starting material to a solid support (resin), performing chemical transformations, and then cleaving the final product from the support.
Reagents have been specifically designed for the solid-phase synthesis of N-terminal peptide hydroxylamines. nih.gov These methods allow for the conversion of primary amines on a solid-supported peptide into a hydroxylamine functionality. nih.gov While much of the literature focuses on hydroxamic acids or peptide-based structures, the underlying techniques are applicable to the synthesis of small molecules like O-[3-(trifluoromethyl)phenyl]hydroxylamine. documentsdelivered.com For instance, a hydroxylamine derivative could be attached to a resin, followed by reaction with an appropriate trifluoromethyl-containing aromatic compound in solution. Alternatively, a trifluoromethyl-aryl species could be immobilized on the support and subsequently reacted with a hydroxylamine reagent. The preparation of oximes on a solid support like silica gel has also been demonstrated, which involves the reaction of a carbonyl compound with hydroxylamine. tandfonline.com
Green Chemistry Considerations in O-Arylhydroxylamine Synthesis
The synthesis of O-arylhydroxylamines is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. A significant focus has been on the selective reduction of nitroarenes, a common pathway to N-arylhydroxylamines, which are isomeric to O-arylhydroxylamines and share synthetic precursors.
Supported metal nanoparticles have emerged as effective and recyclable catalysts for these transformations. For instance, solid-supported platinum(0) (SS-Pt) nanoparticles have been utilized for the chemoselective reduction of various nitroarenes to their corresponding N-arylhydroxylamines using hydrazine hydrate as a hydrogen source. rsc.org This method is notable for its tolerance of a wide array of functional groups, including halides, esters, and nitriles, and has been successfully scaled up to 10-gram reactions. rsc.org A key advantage of this system is the ability to recycle the SS-Pt catalyst up to ten times without a significant drop in its catalytic activity, coupled with the use of polyethylene (B3416737) glycol (PEG-400) as a cost-effective and environmentally friendly reaction medium. rsc.org
Similarly, supported platinum catalysts, such as Pt/SiO₂, have been employed for the hydrogenation of nitroaromatics to N-aryl hydroxylamines under mild conditions—a hydrogen atmosphere at room temperature. rsc.org The selectivity of this process can be finely tuned by the addition of small amounts of modifiers; amines like triethylamine (B128534) enhance the conversion rate of the nitroaromatic starting material, while dimethyl sulfoxide (DMSO) prevents the over-reduction of the hydroxylamine product to an aniline. rsc.org
Electrosynthesis offers another sustainable route, avoiding the need for chemical reducing agents and organic solvents. An electrocatalytic strategy using a Copper(II) sulfide (B99878) (CuS) catalyst has been developed for the conversion of oximes to hydroxylamines. researchgate.net Mechanistic studies suggest that the CuS surface optimizes the adsorption of reaction intermediates, which suppresses the cleavage of the N-O bond and prevents over-reduction to amines, thereby leading to high selectivity for the desired hydroxylamine product. researchgate.net
The use of water as a solvent is a cornerstone of green synthesis. An eco-friendly, copper-catalyzed cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aldehydes has been developed in water. organic-chemistry.org This method provides a facile and efficient pathway under mild conditions, highlighting a move away from volatile organic solvents. organic-chemistry.org
| Green Synthesis Method | Catalyst/System | Key Features | Relevant Compounds |
| Catalytic Reduction | Solid-Supported Platinum(0) (SS-Pt) | Recyclable catalyst, use of PEG-400 medium, wide functional group tolerance. rsc.org | N-Arylhydroxylamines |
| Catalytic Hydrogenation | Pt/SiO₂ with additives | Mild conditions (1 bar H₂, RT), high selectivity with amine/DMSO modifiers. rsc.org | N-Arylhydroxylamines |
| Electrosynthesis | Copper(II) sulfide (CuS) | Solvent-free, no external reducing agents, suppresses N-O bond cleavage. researchgate.net | Hydroxylamines from oximes |
| Cross-dehydrogenative Coupling | Copper catalyst | Reaction occurs in water, mild conditions, eco-friendly. organic-chemistry.org | NHPI esters (precursors) |
Synthesis of Precursors and Related Intermediates for this compound
The synthesis of the title compound, this compound, relies on the availability of key precursors and intermediates, primarily those containing the 3-(trifluoromethyl)phenyl moiety. A common and commercially relevant pathway begins with benzotrifluoride. This route typically involves a sequence of chemical transformations including nitration, hydrogenation, diazotization, and oximation to yield the critical intermediate, 3-trifluoromethyl acetophenone (B1666503) oxime. google.com
A more direct process for preparing 3-trifluoromethyl acetophenone oxime has been detailed, starting from an isomeric mixture of halobenzotrifluoride. google.com This process involves the following steps:
Grignard Reagent Formation: An isomeric mixture of halobenzotrifluoride (predominantly the meta-isomer) is reacted with magnesium metal in an organic solvent, using a catalyst such as iodine, to form the corresponding Grignard complex. google.com
Acylation: The Grignard complex is then reacted with ketene (B1206846) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)₃) to produce an isomeric mixture of trifluoromethyl acetophenone. google.com
Oximation: Finally, the trifluoromethyl acetophenone mixture is treated with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base like sodium hydroxide, to yield the target oxime. google.com The reaction is typically warmed to 40-45°C to ensure completion. google.com
Another fundamental precursor for arylhydroxylamines is the corresponding nitroaromatic compound. The synthesis of N-phenylhydroxylamine via the partial reduction of nitrobenzene using zinc dust in the presence of ammonium chloride is a classic method. prepchem.com This procedure could be adapted for the synthesis of N-[3-(trifluoromethyl)phenyl]hydroxylamine by using 3-nitrobenzotrifluoride (B1630513) as the starting material. The reaction's success is highly dependent on the quality of the zinc dust used. prepchem.com Modern catalytic methods, such as those using supported platinum catalysts, also rely on nitroaromatics as the primary precursors for producing N-aryl hydroxylamines. rsc.org
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of O-arylhydroxylamines requires precise control over the formation of new stereocenters. Stereoselective synthesis strategies are broadly categorized into methods using a chiral pool, chiral auxiliaries, or chiral catalysts. ethz.ch
Chiral auxiliaries are enantiopure groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The N-tert-butanesulfinyl group is a well-established chiral auxiliary for the stereocontrolled synthesis of nitrogen-containing compounds. mdpi.com For example, chiral N-tert-butanesulfinyl imines undergo highly stereospecific additions with various nucleophiles, where the configuration of the sulfur atom dictates the absolute configuration of the newly formed stereocenter. mdpi.com This approach has been successfully applied to the synthesis of complex alkaloids. mdpi.com
Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids or sugars as starting materials. ethz.ch A reported synthesis of a conformationally constrained C-aryl furanoside, an analog of a potent enzyme inhibitor, began with D-mannose. nih.gov The key stereoselective step involved the nucleophilic attack of an organolithium reagent on a mannose-derived intermediate, followed by a stereoselective reduction. nih.gov
Asymmetric catalysis employs a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. The asymmetric cyclization of 2-hydroxychalcones to produce chiral flavanones has been achieved using a novel chiral binaphthylazepine organocatalyst. nih.gov This catalyst itself was synthesized via a stereoselective insertion of a cyano group onto a chiral binaphthylazepine backbone, which was originally prepared from enantiopure (S)-1,1'-binaphthol and involved a reaction with hydroxylamine hydrochloride. nih.gov The development of such catalysts is crucial for creating chiral molecules that may be analogous to O-arylhydroxylamines.
The synthesis of functionalized isoxazolidin-5-ones, which are heterocyclic structures derived from the cyclization of hydroxylamine derivatives, has also been achieved through asymmetric methods, including the use of both chiral auxiliaries and asymmetric catalysis. researchgate.net These strategies provide established pathways for introducing chirality into molecules containing the N-O bond characteristic of hydroxylamine analogs.
| Stereoselective Strategy | Key Principle | Example Application |
| Chiral Auxiliary | A temporary, enantiopure group directs the stereochemical outcome of a reaction. ethz.chmdpi.com | Use of N-tert-butanesulfinyl imines to control the addition of nucleophiles. mdpi.com |
| Chiral Pool | Starting from an enantiopure natural product (e.g., sugar, amino acid). ethz.ch | Stereoselective synthesis of a C-aryl furanoside starting from D-mannose. nih.gov |
| Asymmetric Catalysis | A chiral catalyst generates an enantiomerically enriched product from a prochiral substrate. ethz.chnih.gov | Asymmetric cyclization of 2-hydroxychalcones using a chiral binaphthylazepine organocatalyst. nih.gov |
Chemical Reactivity and Mechanistic Investigations of O 3 Trifluoromethyl Phenyl Hydroxylamine
Nucleophilic Characteristics of the Hydroxylamine (B1172632) Nitrogen
The nitrogen atom of the hydroxylamine group in O-[3-(trifluoromethyl)phenyl]hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to a variety of chemical transformations, including reactions with carbonyl compounds, condensation and imidation reactions, and the N-amination of heteroaromatic systems.
Hydroxylamines are well-known to react with aldehydes and ketones to form oximes. nih.gov This reaction is a cornerstone of carbonyl chemistry, involving the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. In the case of this compound, the nucleophilic character of the nitrogen atom facilitates its reaction with various carbonyl compounds.
The general mechanism for oxime formation is initiated by the attack of the hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the final oxime product. While specific studies detailing the reaction of this compound with a wide range of carbonyls are not extensively documented in the provided search results, the fundamental reactivity is expected to be analogous to other O-substituted hydroxylamines. organic-chemistry.org
A related and illustrative transformation is the three-component reaction of hydroxylamine hydrochloride with aryl or heteroaryl aldehydes and β-oxoesters, which proceeds efficiently to form isoxazole (B147169) derivatives. researchgate.net This highlights the robust reactivity of the hydroxylamine moiety in multicomponent systems leading to heterocyclic structures.
| Reactants | Product Type | General Reaction |
| O-Arylhydroxylamine + Aldehyde/Ketone | O-Aryloxime | R₂C=O + H₂N-OAr → R₂C=N-OAr + H₂O |
Table 1: General Reaction of O-Arylhydroxylamines with Carbonyl Compounds.
The nucleophilic nitrogen of this compound can also participate in condensation and imidation reactions. Condensation reactions involving hydroxylamine derivatives often lead to the formation of imines or related compounds. For instance, N-arylhydroxylamine derivatives have been shown to undergo condensation with glyoxylic acid to yield imine derivatives, specifically nitrones. researchgate.net In these reactions, the hydroxylamine nitrogen attacks the carbonyl group of the acid, leading to the formation of a C=N bond. researchgate.net The carboxylic acid moiety in glyoxylic acid was reported to remain unreacted under the studied conditions. researchgate.net
These findings suggest that this compound could similarly be employed in condensation reactions with various electrophilic partners to generate a range of functionalized imine-type structures. The specific outcomes and efficiencies of such reactions would be influenced by the reaction conditions and the nature of the electrophilic reactant.
O-substituted hydroxylamines are valuable reagents for the N-amination of heteroaromatic bases, such as pyridines. These reactions typically involve the electrophilic activation of the hydroxylamine derivative, which then transfers the amino group to the nitrogen of the heteroaromatic ring. Various aminating agents, including hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH), have been successfully used for the N-amination of pyridines and other N-heteroarenes. nih.gov
The general strategy involves the attack of the nucleophilic nitrogen of the pyridine (B92270) on the electrophilic nitrogen of the aminating agent, leading to the formation of an N-aminopyridinium salt. nih.gov The reactivity of the pyridine derivative can influence the choice of the aminating reagent. nih.gov While direct examples of using this compound for this purpose are not detailed in the provided results, its structural similarity to other effective O-arylhydroxylamines suggests its potential as an aminating reagent. The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group might influence its reactivity and the stability of the resulting N-aminated products. A recently developed method for the 2-amination of pyridines utilizes a polyfunctional reagent derived from N-Boc hydroxylamine, further underscoring the utility of hydroxylamine derivatives in C-N bond formation on heteroaromatic rings. galchimia.comnih.gov
| Heteroaromatic Base | Aminating Reagent | Product |
| Pyridine | Hydroxylamine-O-sulfonic acid (HOSA) | N-Aminopyridinium salt |
| Substituted Pyridines | Mesitylsulfonyl hydroxylamine (MSH) | N-Aminopyridinium salt |
| Pyridine Derivatives | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | N-Aminopyridinium salt |
Table 2: Examples of Reagents for N-Amination of Pyridines. nih.gov
Electrophilic Reactivity of the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic attack, with its reactivity and regioselectivity being significantly governed by the electronic properties of the trifluoromethyl group and the hydroxylamine substituent.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). vaia.comvaia.commdpi.comwikipedia.orgnih.gov This effect arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and imparts a partial positive charge on the carbon atom attached to the aromatic ring. vaia.com Consequently, the -CF₃ group deactivates the aromatic ring towards electrophilic substitution by reducing its electron density, making it less nucleophilic. vaia.commdpi.comwikipedia.org
This deactivation is a key factor in predicting the outcome of electrophilic aromatic substitution reactions. Compared to benzene (B151609), aromatic rings bearing a trifluoromethyl group react more sluggishly with electrophiles. lkouniv.ac.in Furthermore, the electron-withdrawing nature of the -CF₃ group directs incoming electrophiles to the meta-position. vaia.comvaia.comlkouniv.ac.inyoutube.com This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing -CF₃ group. In contrast, the intermediate for meta attack avoids placing the positive charge on the carbon atom directly bonded to the -CF₃ group, resulting in a more stable transition state. vaia.comyoutube.com
| Substituent | Electronic Effect | Ring Activity | Directing Effect |
| -CF₃ | Strong -I | Deactivating | Meta |
| -NHOH | +M > -I | Activating | Ortho, Para |
Table 3: Electronic Effects of Substituents on the Aromatic Ring. wikipedia.org
In a disubstituted benzene ring like this compound, the directing effects of the two substituents must be considered. The powerful meta-directing and deactivating trifluoromethyl group at position 3 will strongly influence the position of further substitution. The O-hydroxylamine group at position 1 will direct ortho and para to itself (positions 2, 4, and 6). The positions ortho and para to the hydroxylamine group (positions 2, 4, and 6) are also ortho and para to the trifluoromethyl group, which strongly disfavors substitution at these sites. The position meta to the trifluoromethyl group (position 5) is also meta to the hydroxylamine group. In such cases of conflicting directing effects, the most powerfully activating group typically governs the regioselectivity. However, given the strong deactivating nature of the -CF₃ group, predicting the precise outcome can be complex and may depend on the specific electrophile and reaction conditions.
Radical Pathways and Single-Electron Transfer Processes
The weak N-O bond in O-aryl hydroxylamine derivatives makes them susceptible to cleavage, initiating radical pathways. These processes are often triggered by single-electron transfer (SET), particularly in photoredox catalysis, leading to the formation of highly reactive nitrogen-centered radical intermediates.
The generation of aminyl radicals from O-aryl hydroxylamines is a key step in various synthetic transformations. Research has shown that electron-poor O-aryl hydroxylamines, such as those bearing trifluoromethyl groups, are effective precursors for nitrogen-centered radicals. nih.govresearchgate.net In the presence of a photoredox catalyst like Ru(bpy)₃Cl₂, visible light irradiation can induce a single-electron transfer (SET) to the hydroxylamine derivative. organic-chemistry.orgmdpi.com This reductive SET process facilitates the cleavage of the labile N-O bond, generating a nitrogen-centered radical. mdpi.com
Specifically for electron-poor O-aryl hydroxylamines, protonation with a strong acid prior to SET is advantageous. organic-chemistry.org This forms an ammonium (B1175870) salt, which has a more favorable reduction potential. The subsequent SET reduction bypasses the formation of a transient aminyl radical, directly yielding a more electrophilic aminium radical cation. organic-chemistry.org This strategy has been successfully used in the direct amination of aromatic compounds. nih.govorganic-chemistry.org The trifluoromethyl group, being strongly electron-withdrawing, is known to facilitate the dispersion of negative charge in transition states, thereby lowering the energy required for such transformations. researchgate.net
The fate of the generated aminyl or alkoxy radicals is diverse. Aminyl radicals can undergo hydrogen atom abstraction or, as highly electrophilic species, participate in polarized radical additions to electron-rich systems like aromatic rings. nih.govorganic-chemistry.org In some contexts, two potential mechanisms, an iron-nitrenoid pathway and a radical chain pathway, may operate in parallel. researchgate.netelsevierpure.com The recombination of an arene radical cation with an aminyl radical can lead to C-H aminated products. rsc.org
Table 1: Strategies for Nitrogen-Centered Radical Generation from O-Aryl Hydroxylamine Derivatives
| Precursor Type | Method | Key Intermediates | Application | Source(s) |
|---|---|---|---|---|
| Electron-Poor O-Aryl Hydroxylamine | Photoredox Catalysis (Reductive SET) | Aminyl Radical, Aminium Radical Cation | C-H Amination | nih.gov, organic-chemistry.org, mdpi.com |
| Protonated Electron-Poor O-Aryl Hydroxylamine | Photoredox Catalysis & Brønsted Acid | Aminium Radical Cation | Aromatic Amination | organic-chemistry.org |
Radical cyclizations represent a powerful method for constructing heterocyclic rings, including isoxazolidines. rsc.org This transformation typically involves the intramolecular addition of a nitrogen- or oxygen-centered radical to an unsaturated moiety, such as an alkene or alkyne, tethered to the hydroxylamine core.
While radical reactions are a known feature of hydroxylamine chemistry, specific examples detailing the participation of this compound in radical cyclizations to form isoxazolidines are not extensively documented in the surveyed literature. The general principle, however, has been established for related compounds. For instance, the intramolecular hydroamination of N-alkoxyamides can be achieved through a photoredox-catalyzed SET oxidation, which generates a nitrogen-centered radical that subsequently cyclizes to yield an isoxazolidine (B1194047) ring. researchgate.net The delocalization of the unpaired electron in oxime radicals (related to hydroxylamines) allows for cyclization via either C-O or C-N bond formation, with the formation of a five-membered isoxazoline (B3343090) ring being a common outcome. nih.gov
Other, non-radical cyclization strategies are well-established for producing isoxazolidines from hydroxylamine derivatives. These include 1,3-dipolar cycloadditions of nitrones (formed from hydroxylamines) acs.org and gold-catalyzed cyclizations of propargylic N-hydroxylamines. researchgate.netamanote.com Notably, a method for the synthesis of N-aryl isoxazolidines involves the intramolecular N-O bond formation of a precursor bearing a 4-trifluoromethyl-2-nitrobenzenesulfonamido group, highlighting the compatibility of the trifluoromethyl moiety in such cyclization precursors. organic-chemistry.orgacs.org
Rearrangement Reactions
Intramolecular rearrangements are a prominent feature of the reactivity of this compound and related compounds, providing pathways to structurally diverse aniline (B41778) derivatives.
acs.orgorganic-chemistry.org-Sigmatropic rearrangements are pericyclic reactions that are well-documented for allylic amine oxides and related systems. In the context of arylhydroxylamines, this type of rearrangement provides a rapid route to ortho-functionalized anilines. The reaction of N-arylhydroxylamines with trifluoromethanesulfinyl chloride, for example, proceeds through an O-sulfinylation followed by a acs.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent rearomatization to yield ortho-sulfonylated anilines.
DFT calculations have been used to elucidate the mechanism of this cascade, confirming the nature of the acs.orgorganic-chemistry.org-sigmatropic shift. The weak N-O bond in the arylhydroxylamine starting material is key to this transformation, facilitating the rearrangement under appropriate conditions. While this specific reaction involves N-arylhydroxylamines, the principles are relevant to O-aryl isomers, as the core reactivity relies on the N-O linkage. Similar acs.orgorganic-chemistry.org-sigmatropic rearrangements have been observed for N-benzyl-O-allylhydroxylamines, which transform into the corresponding N-allylhydroxylamines upon treatment with a strong base.
The aza-Hock rearrangement is a significant intramolecular transformation for hydroxylamine derivatives, providing a pathway for C-C bond cleavage and C-N bond formation to produce anilines. amanote.comacs.org This reaction is particularly relevant for the conversion of benzyl (B1604629) alcohols and their precursors into aniline products using O-sulfonylated hydroxylamines. rsc.org
Mechanistic studies have been conducted to differentiate this pathway from potential radical processes. Experiments including EPR spectroscopy and radical trapping failed to detect any radical intermediates, strongly indicating that the reaction is not a radical process but rather a polar, Hock-like rearrangement. acs.org The proposed mechanism proceeds in four main steps:
Generation of a benzylic cation from a benzyl alcohol precursor in an acidic solvent like hexafluoroisopropanol (HFIP). acs.org
Formation of a reactive O-benzylhydroxylamine intermediate through reaction of the cation with the hydroxylamine reagent. acs.org
A key rearrangement step where the aryl group migrates to the nitrogen atom, leading to an iminium salt intermediate. acs.org
Irreversible hydrolysis of the imine during workup to yield the final aniline product. acs.org
This methodology is quite general, with a broad substrate scope that includes various benzyl alcohol surrogates like ethers and esters, and it can be used to generate both primary and secondary anilines depending on the choice of aminating agent. rsc.orgamanote.com
Mechanistic Elucidation Studies
The mechanisms governing the reactivity of this compound and its derivatives have been investigated through a combination of experimental and computational methods. These studies provide a deeper understanding of the factors controlling the reaction pathways.
For radical processes , mechanistic work has focused on the generation of nitrogen-centered radicals via single-electron transfer (SET). It has been shown that for electron-poor O-aryl hydroxylamines, a reductive SET from a photoredox catalyst cleaves the N-O bond. organic-chemistry.orgmdpi.com The use of a strong Brønsted acid is crucial, as it protonates the hydroxylamine, making the SET event more favorable and directly generating a highly electrophilic aminium radical cation. organic-chemistry.org Theoretical studies on related systems underscore the role of electron-withdrawing groups, such as trifluoromethyl, in facilitating the underlying charge-transfer processes. researchgate.net In some cases, parallel mechanisms, such as a radical chain pathway coexisting with an iron-nitrenoid pathway, have been proposed to explain ortho-selective aminations. researchgate.netelsevierpure.com
For rearrangement reactions , the mechanism of the aza-Hock rearrangement has been explicitly probed to exclude radical involvement. acs.org The failure of radical trapping experiments, combined with the isolation of intermediates consistent with a polar pathway, supports a four-step mechanism involving solvolysis, formation of a reactive hydroxylamine, aryl migration to form an iminium ion, and final hydrolysis. acs.org For acs.orgorganic-chemistry.org-sigmatropic rearrangements , Density Functional Theory (DFT) calculations have been employed to model the reaction cascade of N-arylhydroxylamines with sulfinyl chlorides, confirming the microscopic migration nature of the rearrangement and elucidating the transition states involved. These computational studies support a concerted pericyclic mechanism, which is characteristic of sigmatropic shifts.
Experimental Probes for Reaction Intermediates
The elucidation of reaction mechanisms for compounds like this compound heavily relies on the detection and characterization of transient intermediates. While direct studies on this specific molecule are not extensively documented in publicly available literature, the reactivity of analogous substituted hydroxylamines has been investigated using various experimental techniques. These studies suggest that reactions involving O-aryl hydroxylamines can proceed through radical or ionic intermediates, depending on the reaction conditions and the nature of the reactants.
One of the primary techniques for the detection of radical intermediates is Electron Spin Resonance (ESR) spectroscopy . In reactions involving substituted hydroxylamines, nitroxide radicals have been successfully detected using ESR. For instance, the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine has been shown to produce stable nitroxide radicals that can be observed and characterized by ESR spectroscopy. nih.gov It is plausible that reactions of this compound could also generate radical species, such as aminyl radicals or nitroxide radicals, which could potentially be trapped and identified using this technique. The stability of such radicals would be influenced by the electronic nature of the trifluoromethylphenyl group.
Another potential reactive intermediate in the reactions of O-aryl hydroxylamines is the nitrenium ion . These highly reactive species have been proposed in the reactions of ester derivatives of N-arylhydroxylamines. acs.orgrsc.org Experimental evidence for the formation of nitrenium ions can be sought through trapping experiments with nucleophiles. The products formed from the reaction of the proposed nitrenium ion with a known trapping agent can provide indirect evidence for its existence.
The table below summarizes potential experimental probes for identifying reaction intermediates in the reactions of this compound, based on studies of related compounds.
| Potential Intermediate | Experimental Probe | Expected Observation | Relevant Analogy |
| Aminyl/Nitroxide Radical | Electron Spin Resonance (ESR) Spectroscopy | Characteristic ESR spectrum of the radical species. | Detection of nitroxide radicals from N-methylhydroxylamine. nih.gov |
| Nitrenium Ion | Nucleophilic Trapping Experiments | Formation of specific adducts with trapping agents. | Studies on nitrenium ions from N-arylhydroxylamine derivatives. acs.orgrsc.org |
| Reaction Intermediate Complexes | In-situ Spectroscopic Methods (e.g., NMR, IR) | Observation of transient signals corresponding to intermediate complexes. | General mechanistic studies in organic chemistry. |
It is important to note that the presence of the electron-withdrawing trifluoromethyl group on the aryl ring can significantly influence the stability and reactivity of these intermediates compared to unsubstituted or electron-donating group substituted analogues.
Correlation with Computational Chemistry for Pathway Validation
Computational chemistry has become an indispensable tool for validating proposed reaction pathways and understanding the energetic profiles of reactions involving complex molecules. For O-aryl hydroxylamines, computational studies, often using Density Functional Theory (DFT), can provide critical insights that complement experimental findings.
In the context of this compound, computational models can be used to:
Calculate the energies of potential intermediates and transition states. This allows for the determination of the most likely reaction pathway by comparing the activation energies of competing mechanisms. For example, calculations can help to discern whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving discrete intermediates.
Predict the geometries of intermediates and transition states. This information is crucial for understanding the stereochemical outcome of a reaction.
Simulate spectroscopic properties (e.g., ESR, NMR) of proposed intermediates. These simulated spectra can then be compared with experimental data to confirm the identity of a transient species.
Studies on related systems have demonstrated the power of this approach. For example, computational studies on the reactions of hydroxylamines with various substrates have been used to support proposed mechanisms, including those involving radical intermediates and concerted pathways. organic-chemistry.orgrsc.org In the case of transition-metal-catalyzed reactions involving hydroxylamines, computational chemistry has been employed to rationalize the observed product distribution and to shed light on the role of the catalyst in the reaction mechanism. researchgate.net
The table below outlines how computational chemistry can be correlated with experimental results for the validation of reaction pathways of this compound.
| Computational Method | Application | Correlation with Experimental Data |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, including intermediates and transition states. | Comparison of calculated activation barriers with experimentally determined reaction rates. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra of intermediates. | Matching of calculated spectra with those obtained from transient absorption spectroscopy. |
| ESR g-tensor and Hyperfine Coupling Constant Calculations | Simulation of ESR spectra for proposed radical intermediates. | Comparison with experimentally recorded ESR spectra for structural elucidation of the radical. |
By combining experimental probes for reaction intermediates with rigorous computational analysis, a detailed and validated understanding of the chemical reactivity of this compound can be achieved. This integrated approach is essential for predicting the behavior of this compound in various chemical transformations and for the rational design of new synthetic methodologies.
Applications of O 3 Trifluoromethyl Phenyl Hydroxylamine in Advanced Organic Synthesis
As a Reagent for Nitrogen-Containing Compounds
The presence of a reactive N-O bond makes O-[3-(trifluoromethyl)phenyl]hydroxylamine and its derivatives effective reagents for introducing nitrogen atoms into organic molecules, facilitating the construction of essential nitrogen-containing scaffolds.
The fundamental reactivity of O-aryl hydroxylamines enables the formation of carbon-nitrogen (C-N) bonds, a cornerstone of organic synthesis. These reagents can function as amino-transfer agents, delivering the amino group (-NH2) to various organic substrates. The N-O bond is relatively weak and can be cleaved under specific reaction conditions, allowing the nitrogen atom to form a new bond with a carbon center. This process is foundational to the synthesis of a wide range of nitrogenous compounds, including the heterocyclic systems and primary amines discussed in subsequent sections.
This compound and related N-trifluoromethyl hydroxylamine (B1172632) reagents are instrumental in the synthesis of various nitrogen-containing heterocycles. nih.gov These reagents have been successfully employed in reactions that lead to the formation of complex cyclic structures. For instance, derivatives of hydroxylamine can undergo tandem trifluoromethylamination and cyclization reactions with alkenes to produce N-CF3 substituted oxazolidinones. nih.govnih.gov This strategy allows for the direct incorporation of a trifluoromethylated nitrogen atom into a heterocyclic ring system. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to modify the electronic and steric properties of a molecule, potentially enhancing its bioactivity and metabolic stability. nih.gov The development of methods using hydroxylamine reagents provides a direct pathway to previously underexplored N-CF3 heterocycles. nih.govnih.gov
Table 1: Examples of Heterocyclic Synthesis using Hydroxylamine Reagents
| Reactant Type | Hydroxylamine Reagent Type | Resulting Heterocycle |
| Styrenes, Vinyl ethers | N-Boc-N-trifluoromethyl hydroxylamine | N-CF3 Oxazolidinones nih.govnih.gov |
| Ynamides | N-CF3 hydroxylamine reagent | Substituted Heterocycles via Pd-catalyzed cyclization nih.gov |
The hydroxylamine functionality serves as a masked or protected form of an amine, making this compound a valuable precursor for the synthesis of primary amines. The N-O bond can be cleaved reductively to unveil the primary amine group. This two-step approach—first forming a C-N bond using the hydroxylamine reagent followed by reduction—provides an alternative to direct amination methods that might be less efficient or require harsh conditions. This strategy is particularly useful in complex molecule synthesis where direct introduction of a primary amine is challenging due to functional group incompatibility.
Role in Trifluoromethylation and Fluorination Chemistry
While the trifluoromethyl group on the phenyl ring of the title compound is a static feature, the broader class of N-trifluoromethyl hydroxylamine reagents, for which it is a parent structure, plays an active role in trifluoromethylation reactions. nih.govacs.org These specialized reagents are designed for the direct incorporation of the N-CF3 moiety into organic molecules. nih.govacs.org
Research has demonstrated the use of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents in photoredox-catalyzed reactions. nih.govacs.org This methodology enables the efficient and regioselective C-H trifluoromethylamination of various arenes and heteroarenes, including complex bioactive molecules. nih.govacs.org Furthermore, these reagents facilitate the tandem trifluoromethylamination and functionalization of alkenes and dienes, yielding a diverse range of N-trifluoromethyl aliphatic amines. nih.govacs.org The development of such reagents has significantly expanded the toolkit for creating N-CF3 compounds, which are valuable targets in medicinal chemistry. nih.govnih.govacs.org
Building Block for Complex Molecular Architectures
This compound is a valuable building block for constructing more complex molecular structures. Its bifunctional nature—a modifiable hydroxylamine group and a trifluoromethyl-substituted phenyl ring—allows for sequential and diverse chemical modifications. The trifluoromethoxylated products derived from hydroxylamine precursors can serve as scaffolds that are further elaborated through reactions like amidation or cross-coupling, highlighting their utility in drug discovery and materials science. rsc.org
The -ONH2 group of this compound is amenable to further chemical modification, allowing for its conversion into a wide range of O-substituted hydroxylamine analogues. The nitrogen atom can react with various electrophiles to generate new derivatives with tailored reactivity. For example, reaction with acylating agents can produce O-acylhydroxylamine intermediates, which are themselves important in certain N-N bond-forming reactions. researchgate.net This derivatization capability allows chemists to fine-tune the electronic and steric properties of the reagent for specific synthetic applications, expanding its utility beyond that of the parent compound. nih.gov
Integration into Combinatorial Libraries for Chemical Exploration
The value of this compound as a scaffold in combinatorial chemistry lies in its inherent functionalities, which allow for diverse and strategic modifications. Combinatorial chemistry aims to rapidly generate large libraries of structurally related or diverse compounds for high-throughput screening in drug discovery and materials science. The trifluoromethyl group is a key pharmacophore in many approved drugs, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.
The hydroxylamine moiety offers a versatile handle for a variety of chemical transformations. It can participate in condensation reactions with aldehydes and ketones to form oximes, which can be further modified. Additionally, the nitrogen and oxygen atoms of the hydroxylamine can act as nucleophiles, enabling the introduction of a wide range of substituents.
Hypothetical Application in a Combinatorial Library Synthesis:
A hypothetical combinatorial library could be constructed using this compound as a central scaffold. The synthesis could involve a multi-step sequence where the hydroxylamine is first reacted with a diverse set of aldehydes to generate a library of oximes. The resulting oximes could then be subjected to various diversification reactions, such as alkylation, acylation, or cycloaddition, to introduce further structural diversity.
Table 1: Potential Reactions for Library Diversification
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| O-Alkylation | Alkyl halides, Base | O-Alkyl |
| N-Acylation | Acyl chlorides, Base | N-Acyl |
While specific examples of large-scale combinatorial libraries built from this compound are not readily found in current literature, the principles of combinatorial synthesis strongly support its potential utility. The development of robust synthetic protocols for its incorporation into automated synthesis platforms would be a key step in realizing this potential.
Catalytic and Ligand Applications
The utility of this compound and its derivatives extends to the realm of catalysis, where they can serve as ligands for transition metals or as components of organocatalysts. The nitrogen and oxygen atoms of the hydroxylamine group can coordinate to metal centers, and the electronic properties of the trifluoromethylphenyl ring can modulate the catalytic activity of the resulting metal complex.
Derivatives of this compound, such as Schiff bases formed by condensation with salicylaldehydes, can act as bidentate or multidentate ligands. The electronic nature of the trifluoromethyl group, being strongly electron-withdrawing, can influence the Lewis acidity of the metal center in a complex, thereby tuning its catalytic performance.
Research into copper(II) complexes with ligands derived from 3-(trifluoromethyl)phenylthiourea has demonstrated the influence of the trifluoromethylphenyl moiety on the biological and structural properties of the complexes nih.govnih.gov. While not a direct application of the hydroxylamine, this work highlights the interest in incorporating the 3-(trifluoromethyl)phenyl group into ligand design.
Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound
| Metal | Potential Reaction Type | Rationale |
|---|---|---|
| Copper | Oxidation, C-N Coupling | Well-established for Cu-catalyzed reactions; ligand can modulate redox potential. |
| Palladium | Cross-coupling Reactions | Ligand can influence the stability and reactivity of the catalytic cycle intermediates. |
Detailed studies on the synthesis and catalytic activity of metal complexes specifically bearing this compound or its simple derivatives are an area ripe for exploration. The development of such catalysts could offer new solutions for challenging organic transformations.
Spectroscopic and Analytical Methodologies for Characterization
Mass Spectrometry (MS) Techniques for Molecular Weight Determination
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of O-[3-(trifluoromethyl)phenyl]hydroxylamine. This technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the confirmation of the elemental formula, C₇H₆F₃NO. The calculated monoisotopic mass for this formula is 177.04015 Da. uni.luuni.lu Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating findings from NMR spectroscopy.
| Mass Spectrometry Data | Value for C₇H₆F₃NO |
| Molecular Formula | C₇H₆F₃NO |
| Calculated Monoisotopic Mass | 177.04015 Da |
| Expected [M+H]⁺ Ion | 178.04743 m/z |
Infrared (IR) and UV-Vis Spectroscopy Methodologies
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would exhibit characteristic vibrational bands. Key expected absorptions include N-H stretching vibrations from the amine group, O-H stretching (if any intermolecular hydrogen bonding occurs), C-F stretching vibrations from the trifluoromethyl group, C-O stretching, and various C=C and C-H bands from the aromatic ring. The analysis of these bands confirms the presence of the key functional moieties within the molecule. researchgate.netmdpi.com
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3200-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-F Stretch (trifluoromethyl) | 1100-1350 (strong, multiple bands) |
| C-O Stretch | 1200-1300 |
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would show absorption maxima (λ_max) corresponding to π→π* transitions within the phenyl ring. The position and intensity of these absorptions are influenced by the -ONH₂ and -CF₃ substituents. For comparison, N-phenylhydroxylamine exhibits absorption maxima at 236 nm and 279 nm. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. thermofisher.com If a suitable single crystal of this compound can be grown, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxylamine (B1172632) group. This data offers an unambiguous confirmation of the molecular structure and its packing in the crystal lattice. Based on the conducted searches, no published crystal structure for this compound is currently available.
Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic techniques are essential for the separation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for determining the purity of the compound. A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima. While specific methods for this compound are not detailed in the searched literature, general methods for analyzing hydroxylamine-containing compounds often involve pre-column derivatization to enhance detectability and chromatographic performance. humanjournals.comresearchgate.netbiomedgrid.com
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for assessing volatile impurities. Due to the polarity and potential thermal lability of the hydroxylamine group, derivatization may be required to produce a more volatile and stable analyte for GC analysis. google.comresearchgate.net A typical GC system would use a capillary column (e.g., with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. hmdb.ca
Electrochemical Methods for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. nih.govlongdom.org By scanning the potential applied to an electrode immersed in a solution of the compound, one can observe oxidation or reduction processes. The hydroxylamine functional group is redox-active. It is expected that this compound would undergo oxidation at a specific potential, likely corresponding to the transfer of electrons to form a radical or nitroso species. The potential at which this occurs provides valuable information about the electronic nature of the molecule, which is influenced by the electron-withdrawing trifluoromethyl group. Specific cyclic voltammetry data for this compound were not found in the performed searches.
Theoretical and Computational Studies on O 3 Trifluoromethyl Phenyl Hydroxylamine
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO calculations)
An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For O-[3-(trifluoromethyl)phenyl]hydroxylamine, such calculations would elucidate how the electron-withdrawing trifluoromethyl group on the phenyl ring influences the electron density on the hydroxylamine (B1172632) moiety. No specific HOMO-LUMO data for this compound has been reported.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Predictions
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). These calculations could determine bond lengths, bond angles, and dihedral angles for this compound. Furthermore, DFT methods are employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra, when compared with experimental data, can confirm the molecule's structure. To date, no specific DFT-optimized geometries or predicted spectra for this compound are available in the literature.
Reaction Pathway and Transition State Analysis
Computational methods are invaluable for mapping out potential chemical reactions. For instance, studies on the copper-catalyzed unco.eduacs.org-nitrogen rearrangement of O-aryl ketoximes have utilized DFT to investigate the reaction mechanism, including the oxidative addition of the N–O bond as the rate-determining step. nih.govrsc.org Similar analyses for this compound could predict its behavior in various reactions, such as cyclizations to form heterocyclic structures like benzofurans. acs.org This would involve calculating the energies of reactants, products, intermediates, and transition states. However, specific reaction pathway analyses focused on this compound have not been documented.
Conformation and Torsional Dynamics Modeling
The bonds within this compound, particularly the C-O and O-N bonds, allow for rotation, leading to different spatial arrangements or conformations. Modeling the torsional dynamics would reveal the energy barriers between different conformers and identify the most stable conformations. This information is crucial as the molecule's shape can significantly impact its biological activity and physical properties. This level of detailed conformational analysis for this compound is not currently found in published research.
Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structure of compounds with their biological or chemical activity. While QSAR studies have been applied to broader classes of O-phenylhydroxylamines in the context of developing anti-cancer agents, a specific QSAR model focused on the chemical activity of this compound has not been developed. unco.eduacsmedchem.org Such a study would require a dataset of related molecules and their measured activities to derive a predictive model.
Future Research Directions and Emerging Opportunities
Development of Novel and Green Synthetic Approaches
The industrial viability and laboratory accessibility of O-[3-(trifluoromethyl)phenyl]hydroxylamine hinge on the development of efficient, sustainable, and safe synthetic methodologies. Future research is expected to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, toward more elegant and environmentally benign processes.
Continuous Flow Systems: A significant advancement would be the adaptation of continuous flow technology for the synthesis of O-aryl hydroxylamines. acs.orgacs.org Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhances safety, and facilitates scaling up. thieme-connect.com A potential flow process could involve the chemoselective reaction of 3-(trifluoromethyl)phenylboronic acid with a hydroxylamine (B1172632) equivalent or the controlled reduction of 1-nitro-3-(trifluoromethyl)benzene. Research into optimizing residence times, solvent systems, and catalyst stability within microreactors will be crucial. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of hydroxamic acids from esters. organic-chemistry.org Applying this technique to the palladium-catalyzed O-arylation of hydroxylamine equivalents with 3-halobenzotrifluorides could provide a rapid and efficient route to the target compound. organic-chemistry.orgnih.gov
Biocatalytic Methods: Biocatalysis presents a green alternative for producing N-aryl hydroxylamines. Specifically, the highly chemoselective reduction of aromatic nitro compounds using enzymes or whole-cell systems like grape extracts has been reported. cardiff.ac.uk Future work could focus on identifying or engineering a nitroreductase enzyme capable of selectively reducing 1-nitro-3-(trifluoromethyl)benzene to this compound, preventing over-reduction to the corresponding aniline (B41778). researchgate.net This approach offers mild reaction conditions and high selectivity. cardiff.ac.uk
| Synthetic Approach | Key Precursors | Potential Advantages | Research Focus |
|---|---|---|---|
| Continuous Flow Synthesis | 3-Halobenzotrifluoride, Hydroxylamine Equivalent | Enhanced safety, scalability, precise process control. acs.orgthieme-connect.com | Catalyst optimization, reactor design, residence time studies. acs.org |
| Microwave-Assisted Synthesis | 3-Halobenzotrifluoride, Hydroxylamine Equivalent | Rapid reaction rates, improved yields. organic-chemistry.org | Solvent choice, catalyst loading, power optimization. |
| Biocatalytic Reduction | 1-Nitro-3-(trifluoromethyl)benzene | High chemoselectivity, mild conditions, sustainability. cardiff.ac.uk | Enzyme screening and engineering, preventing over-reduction. researchgate.net |
Exploration of Untapped Reactivity Profiles and Selectivity Control
The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group, combined with the nucleophilic and ambivalent nature of the hydroxylamine moiety, suggest a rich and largely unexplored reactivity profile for this compound.
Future research will likely focus on harnessing this reactivity for novel chemical transformations. The oxygen atom of the hydroxylamine can act as a potent nucleophile in transition-metal-catalyzed reactions. organic-chemistry.org For instance, palladium-catalyzed allylic substitutions could be explored, where this compound serves as the nucleophile to generate complex O-allyl-O-aryl hydroxylamines. organic-chemistry.org
Furthermore, the N-O bond is inherently weak and can be cleaved to generate reactive intermediates. Controlled oxidation could produce a 3-(trifluoromethyl)phenoxyaminyl radical or a corresponding nitrene species. These high-energy intermediates could participate in C-H amination reactions, providing direct access to complex amines. A significant challenge lies in controlling the selectivity (chemo-, regio-, and stereoselectivity) of these transformations, which could be addressed through the design of specific catalysts and reaction conditions.
Advanced Applications as Reagents in Stereoselective Synthesis
The development of new methods for asymmetric synthesis is a perpetual goal in organic chemistry. This compound and its derivatives are promising candidates for application in stereoselective reactions.
Asymmetric Cascade Reactions: The reaction of hydroxylamines with α,β-unsaturated ketones (enones) can produce chiral isoxazolines, which are valuable heterocyclic motifs. researchgate.netscispace.com Future work could involve the reaction of this compound with prochiral trifluoromethyl-substituted enones, mediated by chiral phase-transfer catalysts or organocatalysts, to achieve high enantioselectivity. researchgate.net This cascade process, involving conjugate addition, cyclization, and dehydration, would install a stereocenter in a single operation. researchgate.net
Development of Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com By resolving this compound or synthesizing a chiral variant (e.g., by introducing a chiral center in a substituent on the ring), it could be developed into a novel chiral auxiliary. Attaching this auxiliary to a prochiral substrate, such as a carboxylic acid to form a chiral amide, could direct subsequent reactions like stereoselective alkylations or aldol (B89426) reactions, similar to the well-established Evans oxazolidinones or Oppolzer's camphorsultam. wikipedia.org The ease of removal of the auxiliary would be a key factor in its utility.
Integration into Materials Science and Supramolecular Chemistry
The incorporation of fluorine atoms into organic materials can significantly alter their properties, including thermal stability and electronic characteristics. ossila.com The trifluoromethyl group is particularly effective in this regard. rsc.org this compound serves as a valuable building block for creating advanced functional materials.
The hydroxylamine group provides a reactive handle for polymerization or for grafting onto surfaces. For example, it could be used as a monomer in condensation polymerization with dicarboxylic acids or diisocyanates to create novel polyamides or polyureas. The rigid aromatic ring and the bulky, lipophilic trifluoromethyl group would influence the polymer's morphology, solubility, and thermal properties. ossila.com
In supramolecular chemistry, the compound could act as a building block for constructing complex architectures like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). ossila.com The defined geometry of the phenyl ring and the specific interaction potential of the CF3 and NH-OH groups could direct the self-assembly of highly ordered, porous materials with potential applications in gas storage or catalysis. ossila.comrsc.org
Synergistic Combination of Catalytic Systems (e.g., Photo- and Biocatalysis)
The merger of different catalytic modes can enable reactions that are not possible with a single catalyst type. nih.gov The trifluoromethylphenyl moiety in this compound is a chromophore that can be activated by light.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. mdpi.comresearchgate.net Future research could explore the combination of a photocatalyst with this compound. For instance, single-electron oxidation of the hydroxylamine could generate a radical cation that undergoes novel coupling reactions. Alternatively, a photocatalyst could be used to generate a trifluoromethyl radical from a suitable source, which then reacts with a substrate in the presence of the title compound acting as a mediator or ligand. acs.orgprinceton.edu
Photo-Biocatalytic Cascades: A more advanced frontier is the combination of photocatalysis with biocatalysis. nih.gov In such a system, an external photocatalyst could be irradiated to generate a reactive species from this compound, which is then channeled into the active site of an enzyme that controls the stereochemical outcome of the subsequent transformation. nih.gov This synergistic approach could lead to highly selective and environmentally friendly methods for producing complex chiral molecules.
Challenges and Perspectives in Trifluoromethylated Hydroxylamine Research
While the potential is significant, several challenges must be addressed to fully realize the utility of this compound.
Synthetic Selectivity: Achieving high regioselectivity in the initial synthesis to favor the meta isomer over ortho or para isomers can be challenging, depending on the chosen synthetic route. Overcoming this requires fine-tuning of catalysts and reaction conditions. organic-chemistry.org
Reactivity Control: The N-O bond in hydroxylamines is reactive and can be prone to undesired side reactions, including disproportionation or over-oxidation. Developing catalytic systems that can precisely control the desired reaction pathway is a major hurdle. nih.gov
Catalyst Inhibition: Both the hydroxylamine and the trifluoromethyl group can potentially coordinate to and deactivate metal catalysts. Designing robust catalysts that tolerate these functional groups is essential for developing practical applications. acs.org
In perspective, this compound is more than just a single molecule; it represents a gateway to a new class of chemical tools. The introduction of the trifluoromethyl group into the O-phenylhydroxylamine scaffold provides a unique combination of steric and electronic properties. acs.orgnih.gov Overcoming the synthetic and reactivity challenges will open new avenues in medicinal chemistry, where the CF3 group is a valued substituent for enhancing metabolic stability and binding affinity, and in materials science, where fluorination is key to developing high-performance materials. mdpi.combeilstein-journals.orgnih.gov The future of research on this compound is bright, promising novel reactions and applications that leverage its distinct chemical personality.
Q & A
Q. What are the standard synthetic routes for preparing O-[3-(trifluoromethyl)phenyl]hydroxylamine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydroxylamine derivatives can be prepared by reacting halogenated precursors (e.g., 3-(trifluoromethyl)benzyl chloride) with hydroxylamine under basic conditions. A documented procedure uses tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts, with reaction times extending to 3 days at room temperature . Column chromatography is often required for purification. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize side products like triethylammonium chloride .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm the trifluoromethyl group and hydroxylamine linkage .
- X-ray Crystallography: For resolving crystal structures of intermediates (e.g., phosphazene derivatives) to validate stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of fluorine-containing species .
- Infrared (IR) Spectroscopy: To identify N–O and C–F stretches (~1250–1100 cm) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer: The –CF group enhances electrophilic substitution at the para position due to its strong electron-withdrawing effect, as observed in analogous arylhydroxylamines. For example, nitration or halogenation reactions may proceed regioselectively. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimental validation involves comparing reaction rates and products with non-fluorinated analogs .
Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can degradation be mitigated?
Methodological Answer: The compound is prone to hydrolysis in acidic media, forming 3-(trifluoromethyl)phenol derivatives. Stability studies under varying pH (1–14) and temperatures (25–60°C) using HPLC or LC-MS can track degradation products. Adding antioxidants (e.g., BHT) or storing in anhydrous, inert environments (e.g., argon atmosphere) improves shelf life. Evidence from nitro-substituted analogs suggests that electron-deficient aryl groups accelerate decomposition under UV light .
Q. How should researchers address contradictory data in the literature regarding the biological activity or synthetic pathways of this compound?
Methodological Answer: Contradictions often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). To resolve discrepancies:
- Replicate Key Procedures: Reproduce published methods with rigorous control of variables (e.g., humidity, oxygen levels).
- Cross-Validate Analytical Data: Compare NMR, MS, and crystallography results across studies to identify impurities or isomerism .
- Systematic Variation Experiments: Test alternative pathways (e.g., microwave-assisted synthesis) to assess yield and selectivity improvements .
Experimental Design and Data Analysis
Q. What strategies are effective in optimizing the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer: Regioselectivity can be controlled using:
- Directed Metalation Groups (DMGs): Introduce temporary directing groups (e.g., –CONHR) to steer coupling partners to specific positions.
- Catalyst Screening: Test palladium, copper, or nickel catalysts with ligands (e.g., XPhos) that favor steric or electronic matching .
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures and times to favor desired intermediates.
Q. How can computational tools aid in predicting the metabolic or environmental fate of this compound?
Methodological Answer: Software like Gaussian or Schrödinger Suite can model:
- Metabolic Pathways: Cytochrome P450-mediated oxidation sites.
- Environmental Degradation: Hydrolysis or photolysis rates using QSAR (Quantitative Structure-Activity Relationship) models.
Experimental validation involves incubating the compound with liver microsomes or exposing it to UV light, followed by LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
